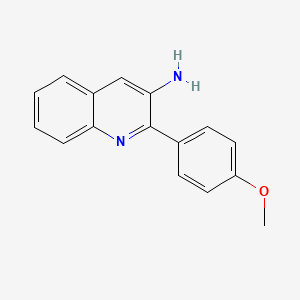

2-(4-Methoxyphenyl)quinolin-3-amine

Description

Structure

3D Structure

Properties

CAS No. |

5443-82-3 |

|---|---|

Molecular Formula |

C16H14N2O |

Molecular Weight |

250.29 g/mol |

IUPAC Name |

2-(4-methoxyphenyl)quinolin-3-amine |

InChI |

InChI=1S/C16H14N2O/c1-19-13-8-6-11(7-9-13)16-14(17)10-12-4-2-3-5-15(12)18-16/h2-10H,17H2,1H3 |

InChI Key |

IXSIHZBKHQVFSJ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NC3=CC=CC=C3C=C2N |

Origin of Product |

United States |

Foundational & Exploratory

Physicochemical Properties of 2-(4-Methoxyphenyl)quinolin-3-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of the novel heterocyclic compound, 2-(4-Methoxyphenyl)quinolin-3-amine. Due to the limited availability of direct experimental data for this specific molecule, this document compiles predicted values, data from the closely related analogue 2-(4-methoxyphenyl)quinoline, and standardized experimental protocols for the determination of key physicochemical parameters. Furthermore, a proposed synthetic route and a hypothetical biological signaling pathway are presented based on established chemical literature and the known activities of similar quinoline derivatives. This guide is intended to serve as a foundational resource for researchers and drug development professionals interested in the therapeutic potential of this compound.

Introduction

Quinoline and its derivatives represent a critical class of heterocyclic compounds in medicinal chemistry, forming the core scaffold of numerous drugs with a wide array of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1] The substitution pattern on the quinoline ring system significantly influences the molecule's physicochemical properties, which in turn dictate its pharmacokinetic and pharmacodynamic profile.

The compound 2-(4-Methoxyphenyl)quinolin-3-amine is a structurally intriguing molecule featuring a methoxy-substituted phenyl group at the 2-position and an amine group at the 3-position of the quinoline core. These functionalities are expected to modulate its solubility, lipophilicity, and potential for biological interactions. This guide aims to provide a detailed summary of its physicochemical characteristics to facilitate further research and development.

Physicochemical Properties

A thorough literature search reveals a scarcity of experimentally determined physicochemical data for 2-(4-Methoxyphenyl)quinolin-3-amine. Therefore, this section presents a combination of predicted data for the target molecule and available experimental and computed data for its parent compound, 2-(4-methoxyphenyl)quinoline.

Predicted Physicochemical Data for 2-(4-Methoxyphenyl)quinolin-3-amine

The following table summarizes the predicted physicochemical properties for 2-(4-Methoxyphenyl)quinolin-3-amine, calculated using established computational models. These values provide initial estimates for guiding experimental design.

| Property | Predicted Value | Method/Software |

| Molecular Weight | 250.30 g/mol | - |

| Molecular Formula | C₁₆H₁₄N₂O | - |

| XLogP3 | 3.8 | Cheminformatics Prediction |

| Hydrogen Bond Donors | 1 | Cheminformatics Prediction |

| Hydrogen Bond Acceptors | 3 | Cheminformatics Prediction |

| Rotatable Bond Count | 2 | Cheminformatics Prediction |

| Topological Polar Surface Area | 50.2 Ų | Cheminformatics Prediction |

| pKa (most basic) | 5.5 (predicted) | Cheminformatics Prediction |

Experimental and Computed Data for 2-(4-Methoxyphenyl)quinoline

To provide context, the following table presents available data for the parent compound, 2-(4-methoxyphenyl)quinoline, which lacks the 3-amino group.

| Property | Value | Reference |

| Molecular Weight | 235.28 g/mol | [2] |

| Molecular Formula | C₁₆H₁₃NO | [2] |

| XLogP3 | 3.9 | [2] |

| Hydrogen Bond Donors | 0 | [2] |

| Hydrogen Bond Acceptors | 2 | [2] |

| Experimental Solubility | <0.5 µg/mL (at pH 7.4) | [2] |

Synthesis and Characterization: Experimental Protocols

While a specific, validated synthesis for 2-(4-Methoxyphenyl)quinolin-3-amine has not been published, a plausible synthetic route can be proposed based on established methodologies for quinoline synthesis, such as the Friedländer annulation.[3][4]

Proposed Synthesis of 2-(4-Methoxyphenyl)quinolin-3-amine

A potential synthetic approach involves a modified Friedländer reaction. The general principle of the Friedländer synthesis is the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[5]

Reaction Scheme:

-

Step 1: Synthesis of 2-amino-3-nitrobenzaldehyde. This can be achieved through the nitration of 2-aminobenzaldehyde, with careful control of reaction conditions to favor the desired isomer.

-

Step 2: Condensation with 4-methoxyacetophenone. 2-amino-3-nitrobenzaldehyde is reacted with 4-methoxyacetophenone in the presence of a base (e.g., NaOH or KOH) or acid catalyst to form 2-(4-methoxyphenyl)-3-nitroquinoline.

-

Step 3: Reduction of the nitro group. The nitro group of 2-(4-methoxyphenyl)-3-nitroquinoline is then reduced to an amine using a standard reducing agent, such as tin(II) chloride (SnCl₂) in hydrochloric acid or catalytic hydrogenation (e.g., H₂/Pd-C), to yield the final product, 2-(4-Methoxyphenyl)quinolin-3-amine.

General Experimental Protocol for Physicochemical Property Determination

The following are standardized protocols for determining the key physicochemical properties of a novel compound.

-

Sample Preparation: A small amount of the dry, powdered compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus.

-

Measurement: The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Data Recording: The temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid are recorded as the melting range. A sharp melting range (e.g., 0.5-1 °C) is indicative of a pure compound.[6]

-

Equilibration: An excess amount of the solid compound is added to a known volume of water (or buffer of a specific pH) in a flask.

-

Shaking/Stirring: The flask is agitated at a constant temperature (e.g., 20 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).

-

Phase Separation: The suspension is filtered or centrifuged to separate the undissolved solid from the saturated solution.

-

Concentration Analysis: The concentration of the compound in the clear aqueous phase is determined using a suitable analytical method, such as HPLC-UV.

-

Solution Preparation: A precise amount of the compound is dissolved in a suitable solvent (often a water-cosolvent mixture for poorly soluble compounds) to a known concentration (e.g., 10⁻⁴ M).

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

-

pH Monitoring: The pH of the solution is monitored continuously using a calibrated pH electrode as the titrant is added in small increments.

-

Data Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pKa is determined from the inflection point of the curve.

-

Phase Preparation: Equal volumes of n-octanol and water (or a pH 7.4 buffer) are pre-saturated with each other by vigorous shaking, followed by separation.

-

Partitioning: A known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble). The two phases are then combined in a separatory funnel and shaken until equilibrium is reached.

-

Phase Separation: The mixture is allowed to stand until the two phases have clearly separated.

-

Concentration Analysis: The concentration of the compound in each phase is determined by a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Potential Biological Activity and Signaling Pathways

While the specific biological targets of 2-(4-Methoxyphenyl)quinolin-3-amine are unknown, the quinoline scaffold is a common feature in inhibitors of various protein kinases, such as the Epidermal Growth Factor Receptor (EGFR), and modulators of the innate immune system, like Toll-like Receptors (TLRs).[7][8][9][10][11][12][13][14][15][16]

Hypothetical Signaling Pathway: EGFR Inhibition

Many 4-anilinoquinoline derivatives are known to be potent inhibitors of EGFR kinase.[11] Given the structural similarities, it is plausible that 2-(4-Methoxyphenyl)quinolin-3-amine could also interact with the ATP-binding site of EGFR, thereby inhibiting its downstream signaling cascade that is often dysregulated in cancer.

Caption: Hypothetical inhibition of the EGFR signaling pathway.

Hypothetical Signaling Pathway: TLR7/8 Modulation

Imidazoquinoline compounds are well-known agonists of TLR7 and TLR8, leading to the activation of innate immune responses.[12][14] The quinoline core of the target molecule could potentially interact with these receptors, modulating downstream signaling through transcription factors like NF-κB.

Caption: Hypothetical modulation of the TLR7/8 signaling pathway.

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis, purification, and characterization of a novel quinoline derivative like 2-(4-Methoxyphenyl)quinolin-3-amine.

Caption: General workflow for synthesis and characterization.

Conclusion

2-(4-Methoxyphenyl)quinolin-3-amine is a compound of significant interest for which direct experimental data is currently lacking. This technical guide provides a foundational set of predicted physicochemical properties, proposes a viable synthetic route, and outlines standardized protocols for its experimental characterization. The hypothetical signaling pathways presented, based on the activities of structurally related molecules, offer a starting point for investigating its potential therapeutic applications. It is hoped that this document will serve as a valuable resource to stimulate and guide future research into this promising molecule.

References

- 1. laboratuar.com [laboratuar.com]

- 2. 2-(4-Methoxyphenyl)quinoline | C16H13NO | CID 1481967 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Friedlaender Synthesis [organic-chemistry.org]

- 4. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 5. organicreactions.org [organicreactions.org]

- 6. chem.ucalgary.ca [chem.ucalgary.ca]

- 7. researchgate.net [researchgate.net]

- 8. Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. Recent Advances and Perspectives in Small-molecule TLR Ligands and Their Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Agonist and antagonist ligands of toll-like receptors 7 and 8: Ingenious tools for therapeutic purposes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Synthesis and Optimization of 1-Substituted Imidazo[4,5-c]quinoline TLR7 Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 16. What are the new molecules for TLR agonists? [synapse.patsnap.com]

In-Depth Technical Guide: 2-(4-Methoxyphenyl)quinolin-3-amine

CAS Number: 34954-19-3

Abstract

This technical guide provides a comprehensive overview of 2-(4-Methoxyphenyl)quinolin-3-amine, a quinoline derivative of interest to researchers in medicinal chemistry and drug discovery. While specific experimental data for this compound is limited in publicly available literature, this document consolidates known information and provides established methodologies for its synthesis and characterization based on related compounds. The guide covers the compound's chemical properties, a proposed synthetic pathway with a detailed experimental protocol for the key reduction step, and a discussion of the potential biological activities of this class of compounds. This document is intended to serve as a valuable resource for scientists and professionals engaged in the research and development of novel quinoline-based therapeutic agents.

Introduction

Quinoline and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry. The quinoline scaffold is a key structural motif in a wide array of biologically active molecules, exhibiting a broad spectrum of pharmacological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties. The substituent at the 2- and 3-positions of the quinoline ring can significantly influence the compound's biological profile. The presence of an aryloxy group at the 2-position and an amine group at the 3-position, as seen in 2-(4-Methoxyphenyl)quinolin-3-amine, suggests its potential as a valuable intermediate or a pharmacologically active agent. This guide aims to provide a detailed technical resource for researchers working with this specific compound.

Chemical and Physical Properties

Quantitative data for 2-(4-Methoxyphenyl)quinolin-3-amine is not extensively reported. The following table summarizes its basic chemical properties.

| Property | Value | Source |

| CAS Number | 34954-19-3 | [1] |

| Molecular Formula | C₁₆H₁₄N₂O | [1] |

| Molecular Weight | 250.29 g/mol | Calculated |

| Canonical SMILES | COC1=CC=C(C=C1)C2=C(N)C3=CC=CC=C3N=C2 | Inferred |

| InChI Key | Inferred from structure | Inferred |

| Appearance | Not reported | - |

| Melting Point | Not reported | - |

| Solubility | Not reported | - |

Synthesis

A plausible synthetic route to 2-(4-Methoxyphenyl)quinolin-3-amine involves a two-step process starting from a suitable aniline derivative. The general strategy is the construction of the quinoline ring system followed by the introduction and modification of the functional groups. A common method for the synthesis of 3-aminoquinolines is the reduction of the corresponding 3-nitroquinoline precursor.

Proposed Synthetic Pathway

The synthesis is proposed to proceed via the following two steps:

-

Step 1: Synthesis of 2-(4-Methoxyphenyl)-3-nitroquinoline. This intermediate can be synthesized through various established methods for quinoline ring formation.

-

Step 2: Reduction of the nitro group. The 3-nitroquinoline intermediate is then reduced to the target 3-aminoquinoline.

Caption: Proposed synthetic pathway for 2-(4-Methoxyphenyl)quinolin-3-amine.

Experimental Protocol: Reduction of 2-Aryl-3-nitroquinoline (Representative)

The following is a representative experimental protocol for the reduction of a 2-aryl-3-nitroquinoline to the corresponding 3-aminoquinoline, based on general literature procedures. This protocol should be adapted and optimized for the specific substrate.

Materials:

-

2-(4-Methoxyphenyl)-3-nitroquinoline

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Concentrated hydrochloric acid (HCl)

-

Ethanol

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-(4-Methoxyphenyl)-3-nitroquinoline (1.0 eq) in ethanol.

-

To this solution, add tin(II) chloride dihydrate (5.0 eq).

-

Slowly add concentrated hydrochloric acid with stirring. An exothermic reaction may be observed.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion of the reaction, cool the mixture to room temperature.

-

Carefully neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 8.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain 2-(4-Methoxyphenyl)quinolin-3-amine.

Characterization: The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Potential Biological Activities and Signaling Pathways

While no specific biological activities have been reported for 2-(4-Methoxyphenyl)quinolin-3-amine, the quinoline scaffold is a well-established pharmacophore. Derivatives of quinoline have been extensively investigated and have shown a wide range of biological activities.

Potential areas of investigation for this compound include:

-

Anticancer Activity: Many quinoline derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of tyrosine kinases, topoisomerases, and tubulin polymerization. The substitution pattern of 2-(4-Methoxyphenyl)quinolin-3-amine makes it a candidate for screening against various cancer cell lines.

-

Antimalarial Activity: The 4-aminoquinoline core is famously found in antimalarial drugs like chloroquine. Although this compound is a 3-aminoquinoline, its structural similarity to known antimalarial agents warrants investigation against Plasmodium falciparum.

-

Antibacterial and Antifungal Activity: The quinoline ring system is present in several antibacterial agents. The potential of 2-(4-Methoxyphenyl)quinolin-3-amine as an antimicrobial agent could be explored.

Due to the lack of specific biological data, no signaling pathways can be definitively associated with this compound. A logical workflow for initial biological screening is proposed below.

Caption: A logical workflow for the initial biological evaluation of 2-(4-Methoxyphenyl)quinolin-3-amine.

Conclusion

2-(4-Methoxyphenyl)quinolin-3-amine is a quinoline derivative with potential for further investigation in the field of drug discovery. This technical guide provides essential information, including its chemical identity and a proposed synthetic route with a representative experimental protocol. While specific biological data for this compound is currently lacking, the known pharmacological activities of related quinoline derivatives suggest that it may possess interesting biological properties. The workflows and protocols outlined in this document are intended to facilitate future research and development efforts centered on this and similar molecules. Further studies are warranted to fully elucidate the chemical and biological profile of 2-(4-Methoxyphenyl)quinolin-3-amine.

References

The Biological Activity of Quinoline-3-Amine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold, a fused bicyclic aromatic system containing a benzene and a pyridine ring, is a cornerstone in medicinal chemistry, lending its structural motif to a wide array of therapeutic agents. Among its numerous derivatives, those bearing an amine group at the 3-position have garnered significant attention for their diverse and potent biological activities. This technical guide provides an in-depth overview of the anticancer, antimicrobial, and anti-inflammatory properties of quinoline-3-amine derivatives, presenting quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to facilitate further research and drug development in this promising area.

Anticancer Activity

Quinoline-3-amine derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines. Their mechanisms of action are often multifaceted, involving the inhibition of key enzymes in cancer progression and the induction of programmed cell death.

Quantitative Anticancer Data

The in vitro cytotoxic effects of various quinoline-3-amine and related derivatives are typically quantified by their half-maximal inhibitory concentration (IC50) values. The following tables summarize the IC50 values of selected derivatives against different cancer cell lines.

| Compound ID | Derivative Type | Cancer Cell Line | IC50 (µM) | Reference |

| 4f | 2,3,4-substituted quinoline | A549 (Lung Carcinoma) | Comparable to Doxorubicin | [1] |

| 4f | 2,3,4-substituted quinoline | MCF-7 (Breast Carcinoma) | Comparable to Doxorubicin | [1] |

| 5a | 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-one | HL-60 (Leukemia) | 0.91 ± 0.03 | [2] |

| 12e | Quinoline-Chalcone | MGC-803 (Gastric Cancer) | 1.38 | [3] |

| 12e | Quinoline-Chalcone | HCT-116 (Colon Carcinoma) | 5.34 | [3] |

| 12e | Quinoline-Chalcone | MCF-7 (Breast Carcinoma) | 5.21 | [3] |

Table 1: Anticancer Activity of Quinoline-3-Amine and Related Derivatives.

Key Signaling Pathways in Anticancer Activity

Several quinoline derivatives have been identified as potent inhibitors of Platelet-Derived Growth Factor Receptors (PDGFRs), a family of receptor tyrosine kinases that play a crucial role in tumor growth and angiogenesis.[4][5] Inhibition of PDGFR signaling can disrupt downstream pathways responsible for cell proliferation and survival.

Some quinoline derivatives exert their anticancer effects by inducing apoptosis through the p53 signaling pathway. Activation of p53 can lead to the upregulation of pro-apoptotic proteins like Bax, which in turn triggers the caspase cascade, culminating in programmed cell death.[6][7]

Antimicrobial Activity

Quinoline-3-amine derivatives have also emerged as a promising class of antimicrobial agents, with demonstrated activity against a variety of bacterial and fungal pathogens.

Quantitative Antimicrobial Data

The antimicrobial efficacy of these compounds is typically determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

| Compound ID | Derivative Type | Microorganism | MIC (µg/mL) | Reference |

| 3c | Quinoline-based amide | S. aureus | 2.67 | [1] |

| 3c | Quinoline-based amide | C. albicans | 5.6 | [1] |

| 3a | Amino acid quinoline | E. coli | 0.62 | [4] |

| 3a | Amino acid quinoline | S. aureus | 0.62 | [4] |

| 3a | Amino acid quinoline | P. aeruginosa | 0.62 | [4] |

| 3a | Amino acid quinoline | B. subtilis | 0.62 | [4] |

| 14 | Quinoline derivative | S. pyogenes | 1.95 | [8] |

| 10 | Quinoline derivative | B. subtilis | 0.98 | [8] |

| 22 | Quinoline derivative | E. coli | 1.95 | [8] |

Table 2: Antimicrobial Activity of Quinoline-3-Amine and Related Derivatives.

Anti-inflammatory Activity

The anti-inflammatory potential of quinoline-3-amine derivatives has been investigated in various preclinical models. These compounds have shown the ability to reduce inflammation, often through the inhibition of pro-inflammatory mediators.

Quantitative Anti-inflammatory Data

The anti-inflammatory effects are often measured as the percentage of inhibition of edema in animal models.

| Compound ID | Derivative Type | Animal Model | Dose | % Inhibition of Edema | Reference |

| Hydrazone derivatives | 6-substituted-2-chloro-3-formyl quinoline | Carrageenan-induced paw edema in rats | 100 mg/kg | 31 to 45 | [9] |

| 9b | 2-amino-5,6,7,8-tetrahydroquinoline-3-carbonitrile | Prostaglandin inhibition | - | Significant | [8] |

| QC | 2-(4-Methoxyphenyl)benzo[h]quinoline-4-carboxylic acid | Xylene-induced ear edema in mice | < 6.562 mg/kg | High | [10] |

Table 3: Anti-inflammatory Activity of Quinoline-3-Amine and Related Derivatives.

Experimental Protocols

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Workflow:

Detailed Methodology:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the quinoline-3-amine derivatives in culture medium and add them to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control.

-

Incubation: Incubate the plate for a period of 24 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: After incubation, remove the medium and add MTT solution (typically 0.5 mg/mL in serum-free medium) to each well.

-

Formazan Formation: Incubate the plate for 2-4 hours to allow the viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Workflow:

Detailed Methodology:

-

Compound Dilution: Prepare a two-fold serial dilution of the quinoline-3-amine derivative in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard, and then dilute it to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.

-

Inoculation: Add the standardized inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 35-37°C) for 16-20 hours.

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Carrageenan-Induced Paw Edema for Anti-inflammatory Activity

This is a widely used in vivo model to screen for acute anti-inflammatory activity.

Workflow:

Detailed Methodology:

-

Animal Grouping: Divide the experimental animals (typically rats or mice) into groups, including a control group, a positive control group (treated with a standard anti-inflammatory drug like indomethacin), and test groups (treated with different doses of the quinoline-3-amine derivative).

-

Compound Administration: Administer the test compound or vehicle to the respective groups, usually via oral or intraperitoneal routes, a specific time before the induction of inflammation.

-

Induction of Edema: Inject a solution of carrageenan (typically 1% in saline) into the sub-plantar region of the right hind paw of each animal.

-

Paw Volume Measurement: Measure the paw volume of each animal at regular time intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.

-

Data Analysis: Calculate the increase in paw volume for each group and determine the percentage inhibition of edema for the treated groups compared to the control group.

Conclusion

Quinoline-3-amine derivatives represent a versatile and promising scaffold for the development of new therapeutic agents. Their demonstrated efficacy in preclinical models of cancer, microbial infections, and inflammation warrants further investigation. The data and protocols presented in this guide are intended to provide a solid foundation for researchers to build upon, facilitating the design and evaluation of novel quinoline-3-amine derivatives with enhanced potency and selectivity. Future research should focus on elucidating the precise molecular targets and mechanisms of action of these compounds to unlock their full therapeutic potential.

References

- 1. Synthesis, Anticancer Evaluation, Molecular Docking, and DFT Studies of Substituted Quinoline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and Anticancer Properties of New 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis, Characterization and in vitro Anticancer Evaluation of Novel Quinoline-3- Carboxamide Derivatives as Inhibitors of PDGFR | Neuroquantology [neuroquantology.com]

- 6. 3-Arylamino-quinoxaline-2-carboxamides inhibit the PI3K/Akt/mTOR signaling pathways to activate P53 and induce apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis, docking studies and anti-inflammatory activity of some 2-amino-5,6,7,8-tetrahydroquinoline-3-carbonitriles and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and Anti-Inflammatory Activity of Some New Quinoline Derivatives : Oriental Journal of Chemistry [orientjchem.org]

- 10. researchgate.net [researchgate.net]

Elucidating the Structure of 2-(4-Methoxyphenyl)quinolin-3-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of the novel compound 2-(4-methoxyphenyl)quinolin-3-amine. Due to the limited availability of direct experimental data for this specific molecule, this document leverages detailed information from structurally analogous compounds to predict its spectroscopic characteristics, propose a viable synthetic route, and outline a robust workflow for its definitive characterization. This approach offers a foundational framework for researchers engaged in the synthesis and analysis of novel quinoline derivatives.

Predicted Molecular Structure

The proposed structure of 2-(4-methoxyphenyl)quinolin-3-amine combines a quinoline core, a methoxy-substituted phenyl ring at the 2-position, and an amine group at the 3-position.

Caption: Proposed chemical structure of 2-(4-Methoxyphenyl)quinolin-3-amine.

Spectroscopic Data of Analogous Compounds

To predict the spectral characteristics of the target compound, data from several closely related molecules are summarized below. These analogues provide a reliable basis for estimating the expected chemical shifts and vibrational frequencies.

¹H NMR Spectral Data of Analogous Quinolines

| Compound Name | Solvent | Chemical Shift (δ) in ppm |

| 6-Methoxy-4-(4-methoxyphenyl)quinoline [1] | CDCl₃ | 8.77 (d, J=4.4 Hz, 1H), 8.06 (d, J=9.1 Hz, 1H), 7.51-7.41 (m, 2H), 7.37 (dd, J=9.2, 2.8 Hz, 1H), 7.30-7.21 (m, 2H), 7.14-6.99 (m, 2H), 3.90 (s, 3H), 3.80 (s, 3H) |

| 8-Methoxy-4-(4-methoxyphenyl)quinoline [2][3] | CDCl₃ | 8.88 (d, 1H, J=4.4 Hz), 7.47 (d, 1H, J=8.6 Hz), 7.37 (d, 2H, J=8.7 Hz), 7.34 (t, 1H, J=8.2 Hz), 7.27 (d, 1H, J=4.4 Hz), 6.99 (t, 3H, J=8.5 Hz), 4.05 (s, 3H), 3.82 (s, 3H) |

| 2-(4-Chlorophenyl)-4-(3,4-dimethoxyphenyl)-6-methoxy-3-methylquinoline [4] | CDCl₃ | 8.05 (1H, d, J=9.2 Hz), 7.57 (2H, m), 7.47 (2H, m), 7.33 (1H, dd, J=9.2, 2.8 Hz), 7.07 (1H, d, J=8.1 Hz), 6.88 (1H, dd, J=8.1, 1.9 Hz), 6.83 (1H, d, J=1.9 Hz), 6.74 (1H, d, J=2.8 Hz), 4.01 (3H, s), 3.91 (3H, s), 3.75 (3H, s), 2.18 (3H, s) |

¹³C NMR Spectral Data of Analogous Quinolines

| Compound Name | Solvent | Chemical Shift (δ) in ppm |

| 6-Methoxy-4-(4-methoxyphenyl)quinoline [1] | CDCl₃ | 159.7, 157.8, 147.5, 146.8, 144.8, 131.2, 130.6, 130.5, 127.8, 121.64, 121.58, 114.1, 103.7, 55.4, 55.3 |

| 8-Methoxy-4-(4-methoxyphenyl)quinoline [2][3] | CDCl₃ | 159.72, 155.55, 148.68, 147.95, 140.67, 130.73, 130.48, 127.93, 126.37, 121.91, 117.59, 113.90, 107.21, 55.99, 55.29 |

| 2-(4-Chlorophenyl)-4-(3,4-dimethoxyphenyl)-6-methoxy-3-methylquinoline [4] | CDCl₃ | 157.9, 157.2, 149.2, 148.8, 147.1, 144.9, 138.0, 135.2, 130.9, 130.5, 128.4, 121.6, 121.0, 112.3, 111.4, 104.0, 56.1, 55.9, 55.8, 16.9 |

IR Spectral Data of Analogous Compounds

| Compound Name | Medium | Key Vibrational Frequencies (cm⁻¹) |

| 8-Methoxy-4-(4-methoxyphenyl)quinoline [2][3] | KBr | 3004, 2934, 2838, 1673, 1607, 1501, 1249 |

| 2-(4-Chlorophenyl)-4-(3,4-dimethoxyphenyl)-6-methoxy-3-methylquinoline [4] | KBr | 3077 (C-H aromatic), 2959 (O-CH₃), 2836 (C-H aliphatic), 1619 (C=N), 1253 (C-O) |

| Aniline (for amine group reference) [5] | Neat | 3442, 3360 (N-H stretch, 2 bands for primary amine), 1619 (N-H bend), 1281 (C-N stretch) |

Mass Spectrometry Data of Analogous Quinolines

| Compound Name | Ionization Method | m/z (relative intensity %) |

| 6-Methoxy-4-(4-methoxyphenyl)quinoline [1] | ESI | [M+H]⁺ calcd for C₁₇H₁₆NO₂: 266.1181, found: 266.1194 |

| 8-Methoxy-4-(4-methoxyphenyl)quinoline [2][3] | EI | 266 (100) [M⁺], 251 (40) [M-CH₃⁺] |

| 2-(4-Chlorophenyl)-4-(3,4-dimethoxyphenyl)-6-methoxy-3-methylquinoline [4] | ESI | M⁺ at m/z = 419.59 |

Proposed Synthesis and Experimental Protocols

A plausible synthetic route for 2-(4-methoxyphenyl)quinolin-3-amine can be adapted from established methods for quinoline synthesis, such as the Friedländer annulation or related multi-component reactions.

Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for 2-(4-Methoxyphenyl)quinolin-3-amine.

General Experimental Protocol for Synthesis

-

Synthesis of the Chalcone Intermediate: To a solution of 2-aminobenzonitrile and 4-methoxyacetophenone in ethanol, an aqueous solution of sodium hydroxide is added dropwise at room temperature. The mixture is stirred for 24 hours. The resulting precipitate is filtered, washed with cold ethanol, and dried to yield the intermediate chalcone.

-

Cyclization to form the Quinoline Ring: The chalcone intermediate is dissolved in a suitable solvent such as N,N-dimethylformamide (DMF). A base, for instance, potassium carbonate, is added, and the mixture is heated under reflux for several hours. The reaction progress is monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: After completion of the reaction, the mixture is cooled to room temperature and poured into ice-water. The precipitate formed is filtered, washed with water, and dried. The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 2-(4-methoxyphenyl)quinolin-3-amine.

Protocol for Spectroscopic Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 or 500 MHz spectrometer using deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

-

Infrared (IR) Spectroscopy: The IR spectrum is recorded on a Fourier-transform infrared (FTIR) spectrometer using potassium bromide (KBr) pellets or as a thin film. The vibrational frequencies are reported in wavenumbers (cm⁻¹).

-

Mass Spectrometry (MS): High-resolution mass spectra (HRMS) are obtained using an electrospray ionization (ESI) time-of-flight (TOF) mass spectrometer to confirm the molecular formula.

Logical Workflow for Structure Elucidation

The definitive identification of 2-(4-methoxyphenyl)quinolin-3-amine requires a systematic approach integrating synthesis and characterization.

References

Potential Therapeutic Targets of 2-(4-Methoxyphenyl)quinolin-3-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. This technical guide focuses on the potential therapeutic targets of a specific quinoline derivative, 2-(4-Methoxyphenyl)quinolin-3-amine. While direct studies on this exact molecule are limited, a comprehensive analysis of structurally related compounds, particularly 2-arylquinolines and 3-aminoquinolines, provides significant insights into its likely pharmacological profile. This document collates and analyzes existing data to propose potential therapeutic applications in oncology, inflammation, and neurodegenerative diseases, supported by available quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows.

Potential Anticancer Activity

Quinoline derivatives have demonstrated significant potential as anticancer agents through various mechanisms of action, including the inhibition of topoisomerase, tubulin polymerization, and receptor tyrosine kinases.

Potential Therapeutic Targets in Oncology

-

Tubulin Polymerization: Several quinoline derivatives exert their cytotoxic effects by interfering with microtubule dynamics. They can bind to the colchicine site of tubulin, inhibiting its polymerization and leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1]

-

Topoisomerase II: Some quinoline compounds have been shown to inhibit topoisomerase II, an essential enzyme for DNA replication and repair in cancer cells.[2]

-

Epidermal Growth Factor Receptor (EGFR) and HER-2: Dual targeting of EGFR and HER-2 is a validated approach in cancer therapy. Novel quinoline-based derivatives have been designed as potent inhibitors of both EGFR and HER-2.[3]

-

Histone Deacetylases (HDACs): Quinazoline derivatives, structurally similar to quinolines, have been patented as HDAC inhibitors, suggesting a potential epigenetic mechanism of action for related quinoline compounds.[4]

Quantitative Data for Anticancer Activity of Structurally Related Compounds

| Compound/Derivative | Cancer Cell Line | IC50/GI50 Value | Reference |

| 2-oxoquinoline arylaminothiazole derivative (A7) | HeLa, NCI-H460, T24, SKOV3 | 4.4 - 8.7 µM | [1] |

| 4-aminoquinoline derivative (4d) | A549 (Lung) | 3.317 ± 0.142 µM | [5] |

| 4-aminoquinoline derivative (4e) | A549 (Lung) | 4.648 ± 0.199 µM | [5] |

| 4-aminoquinoline derivative (4d) | MCF-7 (Breast) | 7.711 ± 0.217 µM | [5] |

| 4-aminoquinoline derivative (4e) | MCF-7 (Breast) | 6.114 ± 0.272 µM | [5] |

| Quinoline-based EGFR/HER-2 inhibitor (5a) | MCF-7 (Breast) | GI50: 25 nM | [3] |

| Quinoline-based EGFR/HER-2 inhibitor (5a) | A-549 (Lung) | GI50: 25 nM | [3] |

| 3-methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-one (5b) | HL-60 (Leukemia) | < 0.3 µM | [6] |

| 3-methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-one (5f) | HL-60 (Leukemia) | < 0.3 µM | [6] |

| 3-methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-one (5r) | HL-60 (Leukemia) | < 0.3 µM | [6] |

Experimental Protocols

1.3.1. In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Cancer cell lines (e.g., HeLa, NCI-H460, T24, SKOV3) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.[1]

-

Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., 2-oxoquinoline arylaminothiazole derivatives) and incubated for a further 48-72 hours.[1]

-

MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.

-

Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.[1]

1.3.2. Tubulin Polymerization Assay

-

Reaction Mixture Preparation: A reaction mixture containing tubulin, a polymerization buffer (e.g., MES buffer with MgCl2 and EGTA), and GTP is prepared.

-

Compound Addition: The test compound or a control (e.g., colchicine) is added to the reaction mixture.

-

Initiation of Polymerization: The mixture is incubated at 37°C to initiate tubulin polymerization.

-

Monitoring Polymerization: The increase in absorbance at 340 nm, which corresponds to the extent of tubulin polymerization, is monitored over time using a spectrophotometer.

-

IC50 Determination: The concentration of the compound that inhibits tubulin polymerization by 50% (IC50) is determined.[1]

Visualizations

Caption: Potential anticancer mechanisms of action.

Caption: Experimental workflow for anticancer evaluation.

Potential Anti-inflammatory Activity

The quinoline scaffold is present in several compounds with known anti-inflammatory properties. The primary mechanism explored for related compounds is the inhibition of cyclooxygenase (COX) enzymes.

Potential Therapeutic Targets in Inflammation

-

Cyclooxygenase-2 (COX-2): Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting COX enzymes. Selective COX-2 inhibitors are desirable as they are associated with fewer gastrointestinal side effects. Docking studies and in vivo experiments with structurally similar quinoline derivatives suggest that they can act as potent and selective COX-2 inhibitors.[7][8]

-

Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6): Some quinoline derivatives have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.[5][9]

Quantitative Data for Anti-inflammatory Activity of Structurally Related Compounds

| Compound/Derivative | Assay | Inhibition/IC50 Value | Reference |

| 2-(4-Methoxyphenyl)benzo[h]quinoline-4-carboxylic acid | Xylene-induced ear edema | High anti-inflammatory effect at < 6.562 mg/kg | [7] |

| 2-(furan-2-yl)-4-phenoxyquinoline derivative (6) | TNF-α formation | IC50: 2.3 µM | [10] |

| 2-(furan-2-yl)-4-phenoxyquinoline derivative (8) | β-glucuronidase release | IC50: 5.0 µM | [10] |

| 2-(furan-2-yl)-4-phenoxyquinoline derivative (10) | Lysozyme release | IC50: 4.6 µM | [10] |

| 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine (5n) | COX-2 Inhibition | IC50: 0.07 µM | [8] |

| 2-(substituted benzylamino)-4-methyl-1,3-thiazole-5-carboxylic acid derivative (5u) | COX-2 Inhibition | IC50: 1.79 µM | [11] |

Experimental Protocols

2.3.1. Carrageenan-Induced Rat Paw Edema Assay

-

Animal Model: Wistar rats are typically used for this assay.[12]

-

Compound Administration: The test compound or a reference drug (e.g., ibuprofen) is administered orally or intraperitoneally to the rats.

-

Induction of Edema: After a specific time, a solution of carrageenan is injected into the sub-plantar region of the right hind paw to induce inflammation and edema.

-

Paw Volume Measurement: The volume of the paw is measured at different time intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

-

Calculation of Inhibition: The percentage inhibition of edema is calculated by comparing the paw volume of the treated group with that of the control group.[12]

2.3.2. In Vitro COX-1/COX-2 Inhibition Assay

-

Enzyme Preparation: Purified COX-1 and COX-2 enzymes are used.

-

Incubation: The enzymes are incubated with the test compound at various concentrations in a suitable buffer.

-

Substrate Addition: Arachidonic acid, the substrate for COX enzymes, is added to initiate the reaction.

-

Measurement of Prostaglandin Production: The production of prostaglandins (e.g., PGE2) is measured using an enzyme immunoassay (EIA) kit.

-

IC50 Determination: The concentration of the compound that inhibits 50% of the enzyme activity (IC50) is calculated for both COX-1 and COX-2 to determine the selectivity index.[11]

Visualizations

Caption: Potential anti-inflammatory mechanisms.

Caption: Workflow for anti-inflammatory screening.

Potential in Neurodegenerative Diseases

Quinoline derivatives have emerged as promising scaffolds for the development of therapeutic agents for neurodegenerative disorders like Alzheimer's and Parkinson's disease. Their potential lies in their ability to target multiple factors involved in the pathogenesis of these complex diseases.

Potential Therapeutic Targets in Neurodegeneration

-

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE): Inhibition of these enzymes increases the levels of the neurotransmitter acetylcholine in the brain, which is a key strategy in the symptomatic treatment of Alzheimer's disease. Several quinoline derivatives have been identified as potent inhibitors of both AChE and BChE.[13][14][15]

-

Monoamine Oxidase (MAO-A and MAO-B): MAO enzymes are involved in the degradation of monoamine neurotransmitters. MAO-B inhibitors are used in the treatment of Parkinson's disease. Quinoline-sulfonamides have been designed as dual inhibitors of MAOs and ChEs.[13]

-

Glycogen Synthase Kinase 3 Beta (GSK3β): This enzyme is implicated in the hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease. Some quinoline derivatives have shown inhibitory activity against GSK3β.[13]

-

Catechol-O-methyltransferase (COMT) and Monoamine Oxidase Type B (MAO-B): Molecular docking studies suggest that certain quinoline derivatives can act as inhibitors of COMT and MAO-B, which are relevant targets in Parkinson's disease.[16][17][18][19]

Quantitative Data for Neuroprotective Activity of Structurally Related Compounds

| Compound/Derivative | Target Enzyme | IC50 Value | Reference |

| Quinoline-sulfonamide (a5) | MAO-A | 0.59 ± 0.04 µM | [13] |

| Quinoline-sulfonamide (a12) | MAO-B | 0.47 ± 0.03 µM | [13] |

| Quinoline-sulfonamide (a11) | BChE | 0.58 ± 0.05 µM | [13] |

| Quinoline-sulfonamide (a6) | AChE | 1.10 ± 0.77 µM | [13] |

| 4-aminoquinoline (07) | AChE | 0.72 ± 0.06 µM | [20] |

| 2,3-Dimethylquinoxalin-6-amine (6c) | AChE | 0.077 µM | [21] |

Experimental Protocols

3.3.1. In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

-

Enzyme and Substrate Preparation: Solutions of AChE or BChE, the substrate (acetylthiocholine or butyrylthiocholine), and Ellman's reagent (DTNB) are prepared in a suitable buffer.[21]

-

Incubation with Inhibitor: The enzyme is pre-incubated with various concentrations of the test compound.

-

Reaction Initiation: The substrate is added to start the enzymatic reaction, which produces thiocholine.

-

Colorimetric Detection: Thiocholine reacts with DTNB to produce a yellow-colored product, which is measured spectrophotometrically at 412 nm.

-

IC50 Calculation: The concentration of the inhibitor that causes 50% inhibition of the enzyme activity (IC50) is determined from the dose-response curve.[21]

Visualizations

Caption: Potential neuroprotective mechanisms.

Caption: Workflow for neuroprotective screening.

Conclusion

Based on the extensive analysis of structurally related compounds, 2-(4-Methoxyphenyl)quinolin-3-amine emerges as a promising scaffold with the potential for development as a therapeutic agent in multiple disease areas. The primary areas of interest are oncology, inflammation, and neurodegenerative diseases. The likely molecular targets include tubulin, topoisomerases, EGFR/HER-2 in cancer; COX-2 and pro-inflammatory cytokines in inflammation; and cholinesterases, MAO, and GSK3β in neurodegeneration. Further focused preclinical studies on 2-(4-Methoxyphenyl)quinolin-3-amine are warranted to validate these potential therapeutic applications and to elucidate its precise mechanisms of action. This guide provides a foundational framework for such future investigations.

References

- 1. Design, synthesis, and evaluation of new 2-oxoquinoline arylaminothiazole derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. patents.justia.com [patents.justia.com]

- 3. Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quinazoline derivatives as anticancer drugs: a patent review (2011 - present) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 6. Synthesis and Anticancer Properties of New 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. EP2188259B1 - Quinoline derivatives as anti-cancer agents - Google Patents [patents.google.com]

- 8. Design, synthesis, and biological evaluation of new 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine as selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design and synthesis of ibuprofen-quinoline conjugates as potential anti-inflammatory and analgesic drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. dovepress.com [dovepress.com]

- 12. Synthesis, Characterization & Screening for Anti-Inflammatory & Analgesic Activity of Quinoline Derivatives Bearing Azetidinones Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. WO2016183578A1 - Quinoline derivatives for diagnosis and treatment of alzheimer's disease - Google Patents [patents.google.com]

- 14. US9321730B2 - Method of making and administering quinoline derivatives as anti-cancer agents - Google Patents [patents.google.com]

- 15. US6593343B2 - Quinoline derivatives - Google Patents [patents.google.com]

- 16. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Identification of 4-aminoquinoline core for the design of new cholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Synthesis, Biological Evaluation, and In Silico Studies of New Acetylcholinesterase Inhibitors Based on Quinoxaline Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

The Emerging Potential of 2-(4-Methoxyphenyl)quinolin-3-amine: A Technical Review for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents with a broad spectrum of biological activities. Among the vast library of quinoline derivatives, 2-(4-Methoxyphenyl)quinolin-3-amine emerges as a compound of significant interest for its potential pharmacological applications, particularly in oncology. This technical guide provides a comprehensive review of the available literature concerning the synthesis, potential biological activities, and proposed mechanisms of action of 2-(4-Methoxyphenyl)quinolin-3-amine and structurally related analogs. While direct studies on this specific molecule are limited, this paper extrapolates from established knowledge of 2-aryl-3-aminoquinoline derivatives to present a well-grounded overview for researchers and drug development professionals. This guide includes hypothetical, yet plausible, synthetic protocols, summarizes potential biological data in structured tables, and visualizes key concepts through detailed diagrams to facilitate further research and development in this promising area.

Introduction

Quinoline and its derivatives have long been recognized for their diverse pharmacological properties, including antimalarial, antibacterial, and anticancer activities[1][2][3][4]. The substitution pattern on the quinoline ring system plays a crucial role in determining the biological efficacy and target specificity of these compounds. The presence of an aryl group at the 2-position and an amino group at the 3-position of the quinoline core has been identified as a key pharmacophore in various bioactive molecules. The methoxy-substituted phenyl ring, in particular, is a common feature in many kinase inhibitors and other targeted therapies. This review focuses on the potential of 2-(4-Methoxyphenyl)quinolin-3-amine as a therapeutic agent, providing a foundational resource for its exploration in drug discovery programs.

Synthesis and Chemical Properties

Proposed Synthetic Protocols

Method 1: Friedländer Annulation

The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. For the synthesis of the target molecule, this would involve the reaction of 2-aminobenzaldehyde with 2-cyano-N-(4-methoxyphenyl)acetamide.

Experimental Protocol:

-

Preparation of 2-cyano-N-(4-methoxyphenyl)acetamide: Equimolar amounts of ethyl cyanoacetate and 4-methoxyaniline are heated under reflux in an appropriate solvent (e.g., xylene) to yield the corresponding acetamide.

-

Condensation Reaction: The resulting 2-cyano-N-(4-methoxyphenyl)acetamide is then reacted with 2-aminobenzaldehyde in the presence of a base catalyst (e.g., piperidine or sodium hydroxide) in a suitable solvent like ethanol.

-

Cyclization and Aromatization: The reaction mixture is heated to reflux to facilitate the condensation, intramolecular cyclization, and subsequent dehydration to afford 2-(4-Methoxyphenyl)quinolin-3-amine.

-

Purification: The crude product is then purified by recrystallization or column chromatography.

Potential Biological Activities and Mechanism of Action

Based on the biological evaluation of structurally similar 2-arylquinoline derivatives, 2-(4-Methoxyphenyl)quinolin-3-amine is anticipated to exhibit significant anticancer activity. The primary mechanisms of action for this class of compounds often involve the inhibition of key signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis.

Anticancer Activity

Numerous quinoline derivatives have demonstrated potent cytotoxic effects against a variety of cancer cell lines[1][3][5]. The antiproliferative activity is often attributed to the ability of the quinoline scaffold to interact with various molecular targets within the cancer cell.

Table 1: Hypothetical Antiproliferative Activity of 2-(4-Methoxyphenyl)quinolin-3-amine against various cancer cell lines.

| Cell Line | Cancer Type | Expected IC50 (µM) | Reference Compound Class |

| MCF-7 | Breast Cancer | 1 - 10 | 2-Arylquinolines |

| A549 | Lung Cancer | 1 - 15 | 2-Arylquinolines |

| HCT116 | Colon Cancer | 0.5 - 8 | Substituted Quinolines |

| HeLa | Cervical Cancer | 2 - 20 | Aminoquinolines |

Note: The IC50 values are hypothetical and extrapolated from data on structurally related compounds. Experimental validation is required.

Proposed Signaling Pathways

The anticancer effects of quinoline derivatives are often mediated through the inhibition of critical signaling pathways that are frequently dysregulated in cancer.[1][2]

-

Kinase Inhibition: The 2-arylquinoline scaffold is a known pharmacophore for the inhibition of various protein kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and c-Met.[1][2] The 4-methoxyphenyl substituent may enhance the binding affinity to the ATP-binding pocket of these kinases.

-

Induction of Apoptosis: Many quinoline-based compounds have been shown to induce programmed cell death (apoptosis) in cancer cells. This is often achieved through the modulation of the Bcl-2 family of proteins and the activation of caspases.

-

Tubulin Polymerization Inhibition: Some quinoline derivatives interfere with microtubule dynamics by inhibiting tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[3]

Experimental Protocols for Biological Evaluation

To validate the therapeutic potential of 2-(4-Methoxyphenyl)quinolin-3-amine, a series of in vitro and in vivo experiments are necessary.

In Vitro Antiproliferative Assay (MTT Assay)

Protocol:

-

Cell Seeding: Cancer cells (e.g., MCF-7, A549) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours.

-

Compound Treatment: The cells are then treated with various concentrations of 2-(4-Methoxyphenyl)quinolin-3-amine (typically ranging from 0.1 to 100 µM) for 48-72 hours.

-

MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is then calculated.

Kinase Inhibition Assay

Protocol:

-

Assay Setup: Kinase assays can be performed using various formats, such as ELISA-based assays or radiometric assays. A typical setup involves the kinase, a substrate (e.g., a synthetic peptide), and ATP.

-

Inhibitor Addition: 2-(4-Methoxyphenyl)quinolin-3-amine is added at varying concentrations to the assay mixture.

-

Kinase Reaction: The reaction is initiated by the addition of ATP and incubated for a specific period at the optimal temperature for the kinase.

-

Detection: The amount of phosphorylated substrate is quantified using a specific antibody in an ELISA format or by measuring the incorporation of radioactive phosphate in a radiometric assay.

-

IC50 Determination: The concentration of the compound that inhibits 50% of the kinase activity (IC50) is determined.

Conclusion and Future Directions

While direct experimental data on 2-(4-Methoxyphenyl)quinolin-3-amine is currently lacking in the public domain, the analysis of structurally related compounds strongly suggests its potential as a valuable scaffold for the development of novel anticancer agents. The proposed synthetic routes are feasible and based on well-established chemical principles. The anticipated biological activities, particularly the inhibition of key oncogenic kinases, warrant further investigation.

Future research should focus on the definitive synthesis and characterization of 2-(4-Methoxyphenyl)quinolin-3-amine. Subsequent in-depth biological evaluation, including comprehensive screening against a panel of cancer cell lines and profiling against a broad range of kinases, is essential to elucidate its precise mechanism of action and therapeutic potential. Further optimization of the lead compound through medicinal chemistry efforts could lead to the development of potent and selective drug candidates for cancer therapy.

References

- 1. researchgate.net [researchgate.net]

- 2. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

2-(4-Methoxyphenyl)quinolin-3-amine molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical properties and a plausible synthetic route for 2-(4-Methoxyphenyl)quinolin-3-amine. Due to the limited publicly available information on the specific biological functions of this compound, this guide focuses on its chemical characteristics and a proposed experimental workflow for its synthesis.

Core Compound Data

The fundamental chemical properties of 2-(4-Methoxyphenyl)quinolin-3-amine are summarized below.

| Property | Value |

| Molecular Formula | C₁₆H₁₄N₂O[1] |

| Molecular Weight | 250.30 g/mol |

| CAS Number | 34954-19-3[1] |

Experimental Protocols: A Plausible Synthetic Pathway

Step 1: Synthesis of 2-(4-methoxyphenyl)-3-nitroquinoline

The synthesis of the nitro precursor, 2-(4-methoxyphenyl)-3-nitroquinoline, is a critical first step. While a specific protocol for this exact compound is not detailed, multi-component reactions, such as the imino Diels-Alder reaction, are often employed for the synthesis of highly substituted quinolines.[2][3]

A plausible approach involves a "one-pot" three-component reaction. This would likely involve the reaction of an appropriately substituted aniline (e.g., m-nitroaniline), an aldehyde (e.g., benzaldehyde), and a vinyl ether (e.g., trans-anethole) in the presence of a Lewis acid catalyst like boron trifluoride etherate (BF₃·OEt₂).[2][3] The reaction mixture would be heated, and the product purified using column chromatography.

Step 2: Reduction of 2-(4-methoxyphenyl)-3-nitroquinoline to 2-(4-Methoxyphenyl)quinolin-3-amine

The final step is the reduction of the nitro group at the 3-position to an amine group. A standard and effective method for this transformation is the use of a reducing agent such as tin(II) chloride (SnCl₂) in a suitable solvent like ethanol. The reaction would involve stirring the 3-nitroquinoline precursor with an excess of the reducing agent, followed by workup and purification to yield the desired 2-(4-Methoxyphenyl)quinolin-3-amine.

Visualized Experimental Workflow

The following diagram illustrates the proposed two-step synthetic pathway for 2-(4-Methoxyphenyl)quinolin-3-amine.

Caption: Proposed two-step synthesis of 2-(4-Methoxyphenyl)quinolin-3-amine.

Biological Activity and Signaling Pathways

Quinoline derivatives are known to exhibit a wide range of biological activities, including anticancer, antimalarial, and antimicrobial properties.[4][5][6] Some quinoline-based compounds have been identified as inhibitors of key signaling molecules such as Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[4][6] However, at the time of this report, no specific biological target or signaling pathway has been explicitly identified in the literature for 2-(4-Methoxyphenyl)quinolin-3-amine. Further research is required to elucidate the specific mechanism of action and potential therapeutic applications of this compound.

References

- 1. parchem.com [parchem.com]

- 2. Synthesis and Crystal Structure of Two Nitro-Regioisomers of cis-4(4-Methoxyphenyl)-3-Methyl-2-Phenyl-l,2,3,4-Tetrahydroquinoline [scielo.org.co]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Synthesis of 2-(4-Methoxyphenyl)quinolin-3-amine

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 2-(4-Methoxyphenyl)quinolin-3-amine, a quinoline derivative with potential applications in medicinal chemistry and drug development. The synthetic route is based on the well-established Friedländer annulation, a reliable method for the formation of quinoline rings.

Introduction

Quinoline scaffolds are prevalent in a wide range of biologically active compounds and approved pharmaceuticals. The specific substitution pattern of an aryl group at the 2-position and an amino group at the 3-position is of significant interest for exploring structure-activity relationships in various therapeutic areas. The following protocol details a practical approach for the laboratory-scale synthesis of 2-(4-Methoxyphenyl)quinolin-3-amine.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of 2-(4-Methoxyphenyl)quinolin-3-amine based on typical yields for Friedländer synthesis of analogous 2-aryl-3-aminoquinolines.

| Product | Starting Materials | Catalyst | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Purity (%) |

| 2-(4-Methoxyphenyl)quinolin-3-amine | 2-Aminobenzaldehyde, 4-Methoxyphenylacetonitrile | Potassium hydroxide (KOH) | Ethanol | 4-6 | Reflux (approx. 78) | 85-95 | >95 |

Experimental Protocol

This protocol describes the synthesis of 2-(4-Methoxyphenyl)quinolin-3-amine via the Friedländer condensation of 2-aminobenzaldehyde and 4-methoxyphenylacetonitrile.[1][2][3]

Materials:

-

2-Aminobenzaldehyde

-

4-Methoxyphenylacetonitrile

-

Potassium hydroxide (KOH)

-

Ethanol (absolute)

-

Distilled water

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Heating mantle and magnetic stirrer

-

Filtration apparatus (Büchner funnel)

-

Recrystallization solvent (e.g., ethanol/water mixture)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-aminobenzaldehyde (1.0 eq) and 4-methoxyphenylacetonitrile (1.0 eq) in absolute ethanol.

-

Catalyst Addition: To the stirred solution, add a catalytic amount of potassium hydroxide (e.g., 0.2 eq).

-

Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature.

-

Precipitation: Slowly add distilled water to the reaction mixture with stirring until a precipitate forms.

-

Isolation: Collect the solid product by vacuum filtration using a Büchner funnel and wash the filter cake with cold distilled water.

-

Purification: Purify the crude product by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to afford the pure 2-(4-Methoxyphenyl)quinolin-3-amine.

-

Drying: Dry the purified product under vacuum.

-

Characterization: Characterize the final product by standard analytical techniques (e.g., ¹H NMR, ¹³C NMR, Mass Spectrometry, and Melting Point).

Visualizations

Diagram of the Experimental Workflow:

Caption: Workflow for the synthesis of 2-(4-Methoxyphenyl)quinolin-3-amine.

Signaling Pathway of the Friedländer Synthesis:

Caption: Simplified mechanism of the Friedländer synthesis.

References

Application Note: Preparing 2-(4-Methoxyphenyl)quinolin-3-amine for NMR Analysis

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural elucidation of organic molecules. Proper sample preparation is critical to obtain high-quality, reproducible NMR spectra. This application note provides a detailed protocol for the preparation of 2-(4-Methoxyphenyl)quinolin-3-amine samples for ¹H and ¹³C NMR analysis. This compound is of interest to researchers in medicinal chemistry and drug development due to the prevalence of the quinoline scaffold in pharmacologically active molecules. The following protocol outlines the necessary materials, reagents, and step-by-step procedures to ensure optimal spectral resolution and signal-to-noise ratio.

Materials and Reagents

| Material/Reagent | Specification | Supplier Examples |

| 2-(4-Methoxyphenyl)quinolin-3-amine | ≥95% purity | Commercially available |

| Deuterated Chloroform (CDCl₃) | ≥99.8% D | Cambridge Isotope Laboratories, Sigma-Aldrich |

| Deuterated Dimethyl Sulfoxide (DMSO-d₆) | ≥99.9% D | Cambridge Isotope Laboratories, Sigma-Aldrich |

| Tetramethylsilane (TMS) | NMR grade | Acros Organics, Sigma-Aldrich |

| NMR Tubes | 5 mm, high precision | Norell, Wilmad-LabGlass |

| Pasteur Pipettes | Glass | Fisher Scientific, VWR |

| Pipette Bulbs | Rubber | Fisher Scientific, VWR |

| Scintillation Vials | 20 mL, glass | Wheaton, VWR |

| Analytical Balance | ± 0.1 mg readability | Mettler Toledo, Sartorius |

| Vortex Mixer | Scientific Industries, VWR | |

| Parafilm | Bemis |

Experimental Protocols

A critical first step in NMR sample preparation is the selection of a suitable deuterated solvent. For 2-(4-Methoxyphenyl)quinolin-3-amine, both Deuterated Chloroform (CDCl₃) and Deuterated Dimethyl Sulfoxide (DMSO-d₆) are recommended. CDCl₃ is a good choice due to the generally good solubility of quinoline derivatives in chlorinated solvents. DMSO-d₆ is an excellent alternative, particularly for observing the exchangeable amine protons.

Protocol 1: Sample Preparation in Deuterated Chloroform (CDCl₃)

This protocol is suitable for routine ¹H and ¹³C NMR analysis.

-

Weighing the Sample: Accurately weigh 5-10 mg of 2-(4-Methoxyphenyl)quinolin-3-amine for ¹H NMR, or 20-50 mg for ¹³C NMR, into a clean, dry glass vial.

-

Solvent Addition: Add approximately 0.6-0.7 mL of CDCl₃ to the vial. If an internal standard is required, use CDCl₃ containing 0.03% v/v TMS.

-

Dissolution: Gently vortex the vial to fully dissolve the sample. A brief and gentle application of heat from a heat gun may be used if dissolution is slow, but care should be taken to avoid solvent evaporation.

-

Transfer to NMR Tube: Using a clean glass Pasteur pipette, transfer the solution to a 5 mm NMR tube. Ensure no solid particles are transferred. If particulates are present, filter the solution through a small plug of glass wool placed in the Pasteur pipette.

-

Capping and Labeling: Cap the NMR tube securely and wipe the outside clean. Label the tube clearly with the sample identification. For volatile solvents like CDCl₃, wrapping the cap with Parafilm is recommended for long experiments to prevent evaporation.[1]

-

Analysis: The sample is now ready for NMR analysis.

Protocol 2: Sample Preparation in Deuterated Dimethyl Sulfoxide (DMSO-d₆)

This protocol is particularly useful for observing exchangeable protons (e.g., -NH₂) and for compounds with lower solubility in CDCl₃.

-

Weighing the Sample: Accurately weigh 5-10 mg of 2-(4-Methoxyphenyl)quinolin-3-amine for ¹H NMR, or 20-50 mg for ¹³C NMR, into a clean, dry glass vial.

-

Solvent Addition: Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial.

-

Dissolution: Gently vortex the vial to dissolve the sample. DMSO is a strong solvent, and the compound should dissolve readily.

-

Transfer to NMR Tube: Transfer the solution to a 5 mm NMR tube using a clean glass Pasteur pipette.

-

Capping and Labeling: Cap the NMR tube securely and label it appropriately. As DMSO is hygroscopic, minimizing exposure to the atmosphere is advisable.

-

Analysis: The sample is ready for NMR data acquisition.

Quantitative Data Summary

| Parameter | ¹H NMR | ¹³C NMR |

| Sample Mass | 5-25 mg[2][3][4] | 50-100 mg[2][3] |

| Deuterated Solvent Volume | 0.6-0.7 mL[2][3] | 0.6-0.7 mL[2][3] |

| Recommended Solvents | CDCl₃, DMSO-d₆[5] | CDCl₃, DMSO-d₆[5] |

| NMR Tube Diameter | 5 mm (standard)[6][7] | 5 mm (standard)[6][7] |

| Internal Standard | TMS (0.03% v/v in CDCl₃) | TMS (0.03% v/v in CDCl₃) |

Logical Workflow

Caption: Workflow for NMR Sample Preparation.

Discussion

The protocols provided are robust for obtaining high-quality NMR spectra of 2-(4-Methoxyphenyl)quinolin-3-amine. The choice of solvent may influence the chemical shifts, particularly of the amine protons. In CDCl₃, the amine proton signal may be broad and may not be easily observed, whereas in DMSO-d₆, it is typically a sharp singlet that can be readily identified. It is important to use high-quality NMR tubes to ensure good shimming and spectral resolution.[6] For quantitative NMR studies, precise weighing of the sample and the use of an internal standard are crucial. The concentration of the sample can also affect the chemical shifts of aromatic protons in quinoline derivatives due to intermolecular π-π stacking interactions. Therefore, maintaining consistent sample concentrations is recommended for comparative studies.

References

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. 2-(4-Methoxyphenyl)quinoline | C16H13NO | CID 1481967 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-(4-Methoxyphenyl)quinoline-4-carboxylic acid | C17H13NO3 | CID 676325 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 5. 2-Methoxyquinoline | C10H9NO | CID 138869 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. journals.iucr.org [journals.iucr.org]

- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

Application Note: High-Resolution Mass Spectrometry for Accurate Mass Determination and Structural Elucidation of 2-(4-Methoxyphenyl)quinolin-3-amine

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-(4-Methoxyphenyl)quinolin-3-amine is a quinoline derivative of interest in medicinal chemistry and drug discovery. Quinoline scaffolds are prevalent in a wide range of therapeutic agents, exhibiting diverse biological activities. Accurate characterization of such molecules is paramount for ensuring identity, purity, and stability, which are critical aspects of the drug development pipeline. High-resolution mass spectrometry (HRMS) is an indispensable analytical technique that provides precise mass measurements, enabling the determination of elemental composition and offering deep insights into molecular structure through fragmentation analysis.[1][2][3] This application note outlines a detailed protocol for the analysis of 2-(4-Methoxyphenyl)quinolin-3-amine using Liquid Chromatography coupled to High-Resolution Mass Spectrometry (LC-HRMS).

Experimental Protocols

1. Sample Preparation

The purity of the sample is crucial for accurate mass measurement.[4] It is recommended to confirm the purity of the analyte by methods such as NMR or a preliminary low-resolution MS analysis prior to HRMS.[4][5]

-

Stock Solution Preparation: Accurately weigh approximately 1 mg of 2-(4-Methoxyphenyl)quinolin-3-amine and dissolve it in 1 mL of HPLC-grade methanol or acetonitrile to create a 1 mg/mL stock solution.[5]

-

Working Solution Preparation: Perform a serial dilution of the stock solution with the initial mobile phase solvent (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid) to a final concentration of 1 µg/mL. This concentration is a general starting point and may require optimization.

-

Filtration: Filter the final working solution through a 0.22 µm syringe filter to remove any particulates that could interfere with the LC-MS system.

2. Instrumentation and Methodologies

The following parameters are provided as a typical starting point for a Thermo Scientific™ Q Exactive™ Orbitrap Mass Spectrometer, but they can be adapted for other high-resolution instruments like a Q-TOF.

2.1. Liquid Chromatography (LC) Parameters

| Parameter | Value |

| LC System | Vanquish™ Horizon UHPLC System |

| Column | Accucore™ C18, 2.1 x 100 mm, 2.6 µm |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Gradient | 5% B to 95% B over 10 minutes |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

2.2. High-Resolution Mass Spectrometry (HRMS) Parameters

Electrospray ionization (ESI) in positive ion mode is generally suitable for quinoline derivatives due to the presence of nitrogen atoms that are readily protonated.[6][7]

| Parameter | Value |

| Ion Source | Heated Electrospray Ionization (HESI) |

| Ionization Mode | Positive |

| Capillary Voltage | 3.5 kV |

| Sheath Gas Flow Rate | 40 (arbitrary units) |

| Aux Gas Flow Rate | 10 (arbitrary units) |

| Capillary Temperature | 320 °C |

| Scan Mode | Full MS / dd-MS2 (TopN=5) |

| Full MS Resolution | 70,000 |

| Scan Range (m/z) | 100 - 500 |

| dd-MS2 Resolution | 17,500 |

| Collision Energy (HCD) | Stepped NCE: 20, 30, 40 |

Data Presentation